![molecular formula C13H8ClF3N4O3 B284166 N-(6-chloro-4-pyrimidinyl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B284166.png)

N-(6-chloro-4-pyrimidinyl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

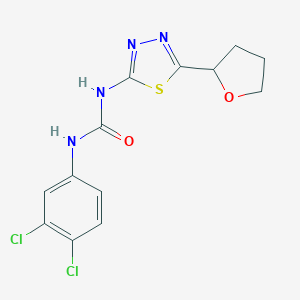

N-(6-chloro-4-pyrimidinyl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as trifludimoxazin and belongs to the class of urea herbicides.

Mechanism of Action

The mechanism of action of N-(6-chloro-4-pyrimidinyl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea involves inhibition of photosynthesis in plants. It inhibits the enzyme protoporphyrinogen oxidase (PPO), which is involved in the biosynthesis of chlorophyll. This results in the accumulation of toxic intermediates that lead to cell death. In fungi, it inhibits the synthesis of ergosterol, an essential component of fungal cell membranes.

Biochemical and Physiological Effects:

N-(6-chloro-4-pyrimidinyl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea has been shown to have low toxicity in mammals. It is rapidly metabolized and eliminated from the body. However, it can cause eye and skin irritation upon contact. In plants, it causes chlorosis and necrosis, leading to plant death. In fungi, it inhibits growth and reproduction.

Advantages and Limitations for Lab Experiments

N-(6-chloro-4-pyrimidinyl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea has several advantages for lab experiments. It is a potent inhibitor of PPO and ergosterol synthesis, making it a useful tool for studying these processes. It is also relatively stable and easy to handle. However, it has limitations in that it is specific to certain targets and may not be effective against all plant or fungal species.

Future Directions

There are several future directions for research on N-(6-chloro-4-pyrimidinyl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea. One direction is to study its potential use as an antifungal agent in the treatment of fungal infections. Another direction is to study its potential use as an anticancer agent. Furthermore, it could be studied for its potential use in weed control in agriculture. Additionally, further research could be conducted to better understand its mechanism of action and to develop more effective derivatives.

Synthesis Methods

The synthesis of N-(6-chloro-4-pyrimidinyl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea is a multi-step process. The first step involves the reaction of 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid with trifluoromethylamine to form 2-(trifluoromethyl)-1,3-benzodioxole-2-carboxylic acid. The second step involves the reaction of 2-(trifluoromethyl)-1,3-benzodioxole-2-carboxylic acid with phosgene to form 2-(trifluoromethyl)-1,3-benzodioxole-2-carbonyl chloride. The final step involves the reaction of 2-(trifluoromethyl)-1,3-benzodioxole-2-carbonyl chloride with 6-chloro-4-pyrimidinamine to form N-(6-chloro-4-pyrimidinyl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea.

Scientific Research Applications

N-(6-chloro-4-pyrimidinyl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea has been widely used in scientific research due to its potential applications in various areas. It has been studied as a herbicide for weed control in agriculture. It has also been studied for its potential use as an antifungal agent in the treatment of fungal infections. Furthermore, it has been studied for its potential use as an anticancer agent.

properties

Molecular Formula |

C13H8ClF3N4O3 |

|---|---|

Molecular Weight |

360.67 g/mol |

IUPAC Name |

1-(6-chloropyrimidin-4-yl)-3-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea |

InChI |

InChI=1S/C13H8ClF3N4O3/c14-9-5-10(19-6-18-9)20-11(22)21-13(12(15,16)17)23-7-3-1-2-4-8(7)24-13/h1-6H,(H2,18,19,20,21,22) |

InChI Key |

PNRROLOHZZPYML-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)OC(O2)(C(F)(F)F)NC(=O)NC3=CC(=NC=N3)Cl |

Canonical SMILES |

C1=CC=C2C(=C1)OC(O2)(C(F)(F)F)NC(=O)NC3=CC(=NC=N3)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-2-oxoethyl 2,6-dimethoxybenzoate](/img/structure/B284089.png)

![N-(2,6-diethylphenyl)-4-[2-(2-fluoroanilino)-2-oxoethoxy]benzamide](/img/structure/B284090.png)

![N-(2-ethylphenyl)-4-{2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy}benzamide](/img/structure/B284092.png)

![2-{[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B284094.png)

![N-(2-ethoxyphenyl)-4-{2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy}benzamide](/img/structure/B284095.png)

![2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-2-oxoethyl 2-bromo-3,4,5-trimethoxybenzoate](/img/structure/B284097.png)

![4-chloro-5-[(3-hydroxypropyl)amino]-3(2H)-pyridazinone](/img/structure/B284099.png)

![4-Methyl-benzoic acid (3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylcarbamoyl)-methyl ester](/img/structure/B284101.png)